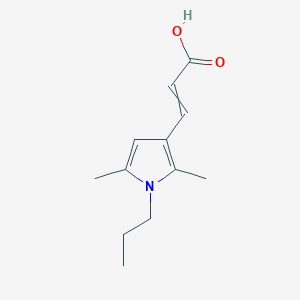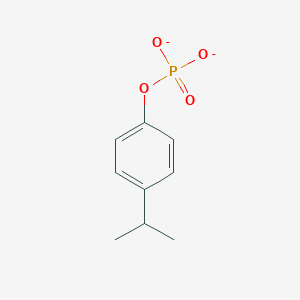
1H-pyrazole-3,5-dicarboxylic acid potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazole-3,5-dicarboxylic acid potassium is an organic compound with the molecular formula C5H3KN2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-pyrazole-3,5-dicarboxylic acid potassium can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in an aqueous solution. The reaction is typically carried out at elevated temperatures (70-90°C) to ensure complete oxidation . The resulting product is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of potassium permanganate as an oxidizing agent remains a common practice due to its effectiveness and availability.
Análisis De Reacciones Químicas
Types of Reactions
1H-pyrazole-3,5-dicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at 70-90°C.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Pyrazole-3,5-dimethanol.
Substitution: Pyrazole derivatives with substituted carboxyl groups.
Aplicaciones Científicas De Investigación
1H-pyrazole-3,5-dicarboxylic acid potassium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-pyrazole-3,5-dicarboxylic acid potassium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its carboxyl groups can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 1H-pyrazole-3,5-dicarboxylic acid potassium.
Pyrazole-3,5-dicarboxylic acid: The oxidized form of the compound.
1H-pyrazole-3,5-dimethanol: A reduced derivative of the compound.
Uniqueness
This compound is unique due to its dual carboxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C5H4KN2O4 |
|---|---|
Peso molecular |
195.19 g/mol |
InChI |
InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11); |
Clave InChI |
DFKQESVVCRWUSS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1C(=O)O)C(=O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)




![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)


